molecular formula C36H49Cl2N6O6S+ B1248288 Fasitibant CAS No. 869939-83-3

Fasitibant

Katalognummer B1248288
CAS-Nummer: 869939-83-3
Molekulargewicht: 764.8 g/mol
InChI-Schlüssel: FQVSDHOWSLEEKJ-LJAQVGFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fasitibant is a small molecule under investigation in clinical trials . It’s also known as MEN-16132 . Fasitibant is a non-peptide sulfonamide-containing bradykinin hB2 receptor antagonist . It inhibits pro-inflammatory response in vitro and alleviates inflammatory hyperalgesia in rodent models of osteoarthritis .


Molecular Structure Analysis

Fasitibant has a chemical formula of C36H49Cl2N6O6S . Its average molecular weight is 764.78 . The structure of Fasitibant can be found in the DrugBank database .


Chemical Reactions Analysis

Fasitibant, as a kinin B2 receptor antagonist, interacts with dexamethasone to inhibit carrageenan-induced inflammatory arthritis in rats . It also prevents the bradykinin and interleukin 1β effects in human synoviocytes .


Physical And Chemical Properties Analysis

Fasitibant has a chemical formula of C36H49Cl2N6O6S . Its average molecular weight is 764.78 . The specific physical and chemical properties of Fasitibant can be found in the Certificate of Analysis .

Wissenschaftliche Forschungsanwendungen

  • Framework for Analysis and Prediction in Research : A paper by Kurbalija et al. (2018) discusses the Framework for Analysis and Prediction (FAP), a Java-based tool for time-series analysis, highlighting its applications in research including data mining and multidisciplinary research in fields like psychology and medicine (Kurbalija et al., 2018). This framework could potentially be applied in the analysis of data related to Fasitibant research.

  • Unified Framework for Estimating Credibility of Research : LeBel et al. (2018) outline a unified framework to estimate the credibility of published research, which includes transparency, reproducibility, robustness, and replicability (LeBel et al., 2018). This framework is essential for validating research findings, including those related to Fasitibant.

  • Privacy-Preserving Federated Analytics in Medicine : Froelicher et al. (2021) introduce FAMHE, a system for privacy-preserving analysis of distributed medical data, crucial for biomedical research without compromising patient privacy (Froelicher et al., 2021). Techniques like this could be important for research involving sensitive data, potentially including studies on Fasitibant.

  • Importance of Solid and Liquid Fascias in Scientific Research : Bordoni (2020) emphasizes the significance of fluids (liquid fascia) in understanding the human body's structural dynamics (Bordoni, 2020). This perspective could be relevant in pharmacological research, including the study of Fasitibant's effects on the body.

  • Hackathons for Accelerating Scientific Discoveries : Ghouila et al. (2018) discuss how hackathons can enhance collaborative science and improve the quality of scientific research (Ghouila et al., 2018). Collaborative approaches like these could be beneficial in Fasitibant research.

Safety And Hazards

The safety data sheet of Fasitibant provides information on its safety and hazards . In a double-blind, randomized, controlled, four parallel arm, dose-finding study, Fasitibant was found to be safe and tolerable .

Zukünftige Richtungen

Fasitibant is under investigation in clinical trials for its efficacy, safety, tolerability, and pharmacokinetics . The future directions of Fasitibant will depend on the outcomes of these clinical trials .

Eigenschaften

IUPAC Name

[(4S)-4-amino-5-[4-[4-[[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylamino]oxane-4-carbonyl]piperazin-1-yl]-5-oxopentyl]-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H49Cl2N6O6S/c1-24-22-25(2)40-33-26(24)8-6-10-30(33)50-23-27-28(37)11-12-31(32(27)38)51(47,48)41-36(13-20-49-21-14-36)35(46)43-17-15-42(16-18-43)34(45)29(39)9-7-19-44(3,4)5/h6,8,10-12,22,29,41H,7,9,13-21,23,39H2,1-5H3/q+1/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVSDHOWSLEEKJ-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)C(CCC[N+](C)(C)C)N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)[C@H](CCC[N+](C)(C)C)N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H49Cl2N6O6S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236032
Record name Fasitibant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

764.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fasitibant

CAS RN

869939-83-3
Record name (δS)-δ-Amino-4-[[4-[[[2,4-dichloro-3-[[(2,4-dimethyl-8-quinolinyl)oxy]methyl]phenyl]sulfonyl]amino]tetrahydro-2H-pyran-4-yl]carbonyl]-N,N,N-trimethyl-ε-oxo-1-piperazinepentanaminium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869939-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fasitibant
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869939833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fasitibant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15646
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fasitibant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FASITIBANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WL827Z7AE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fasitibant
Reactant of Route 2
Reactant of Route 2
Fasitibant
Reactant of Route 3
Reactant of Route 3
Fasitibant
Reactant of Route 4
Fasitibant
Reactant of Route 5
Fasitibant
Reactant of Route 6
Fasitibant

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.